

An In-depth Technical Guide to the Discovery and Synthesis of MCL-0129

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For Researchers, Scientists, and Drug Development Professionals

Abstract

MCL-0129 is a potent and selective non-peptide antagonist of the melanocortin 4 receptor (MC4R), a key regulator of energy homeostasis and appetite. This document provides a comprehensive overview of the discovery and synthetic pathway of **MCL-0129**, intended for researchers and professionals in the field of drug development. It includes detailed experimental protocols, quantitative data, and visualizations of the relevant biological and chemical processes.

Discovery and Biological Activity

MCL-0129 was discovered and developed by Taisho Pharmaceutical Co., Ltd. It is a selective MC4 receptor antagonist with a Ki value of 7.9 nM. Its primary therapeutic potential lies in its anxiolytic and antidepressant-like effects, which have been demonstrated in multiple rodent models. The discovery of MCL-0129 originated from the modification of a non-THIQ (tetrahydroisoquinoline) related, low-affinity piperazine compound that also acted as an MC4-R antagonist.

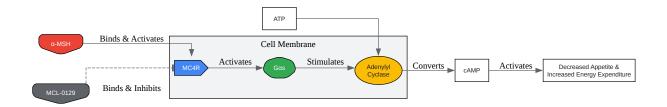
The melanocortin system, and specifically the MC4R, is a critical signaling pathway in the central nervous system. It is involved in regulating a variety of physiological processes, including food intake, energy expenditure, and sexual function. Antagonism of the MC4R has



been explored as a potential therapeutic strategy for conditions such as cachexia (wasting syndrome) and anxiety.

Signaling Pathway

The MC4R is a G-protein coupled receptor (GPCR) that is primarily activated by the endogenous agonist α -melanocyte-stimulating hormone (α -MSH). Activation of the MC4R leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and the subsequent activation of downstream signaling cascades that ultimately result in a reduction of food intake and an increase in energy expenditure. **MCL-0129** acts by competitively inhibiting the binding of α -MSH to the MC4R, thereby blocking this signaling pathway.



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Figure 1: Simplified signaling pathway of the MC4 receptor and the inhibitory action of **MCL-0129**.

Synthesis Pathway

The synthesis of **MCL-0129** is detailed in the patent WO2004087681A1, filed by Taisho Pharmaceutical Co., Ltd. The compound is referred to as Example 107 in this document. The synthesis is a multi-step process, which is outlined below.

Synthetic Scheme





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Figure 2: High-level overview of the synthetic workflow for MCL-0129.

Experimental Protocol

The following is a detailed description of the synthesis of **MCL-0129**, as adapted from the patent literature.

Step 1: Synthesis of (S)-1-(tert-butoxycarbonyl)-2-(4-fluorophenyl)ethanamine

To a solution of (S)-2-amino-2-(4-fluorophenyl)acetic acid in a suitable solvent, di-tert-butyl dicarbonate is added in the presence of a base (e.g., sodium hydroxide) to yield the Boc-protected amino acid. This intermediate is then coupled with 1-(4-(2-methoxynaphthalen-1-yl)butyl)piperazine using a standard peptide coupling reagent such as HATU or HBTU in the presence of a tertiary amine base like diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF).

Step 2: Reduction of the amide

The resulting amide is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LAH) or borane-tetrahydrofuran complex (B-THF) in an appropriate solvent like tetrahydrofuran (THF).

Step 3: Introduction of the second piperazine moiety

The product from the previous step is reacted with a suitable protected piperazine derivative, for instance, 1-Boc-4-(2-oxoethyl)piperazine, via reductive amination. This is typically carried out using a reducing agent like sodium triacetoxyborohydride in a solvent such as dichloromethane (DCM) or dichloroethane (DCE).

Step 4: Deprotection of the piperazine



The Boc protecting group on the newly introduced piperazine is removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid in dioxane.

Step 5: Final reductive amination

The deprotected piperazine is then reacted with acetone via reductive amination, using a reducing agent such as sodium triacetoxyborohydride, to introduce the isopropyl group, yielding the final product, **MCL-0129**. The product is then purified by chromatography.

Quantitative Data

The following table summarizes the key quantitative data for MCL-0129.

Parameter	Value	Reference
Binding Affinity (Ki)	7.9 nM	
CAS Number	768357-45-5	[1]
Molecular Formula	C34H47FN4O	[1]
Molecular Weight	546.8 g/mol	[1]

Conclusion

MCL-0129 is a promising non-peptide MC4R antagonist with potential applications in the treatment of anxiety and depression. Its discovery and synthesis pathway, detailed in this guide, provide a valuable resource for researchers and drug development professionals working in the field of neuroscience and metabolic disorders. Further investigation into its pharmacological properties and clinical efficacy is warranted.

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References

- 1. TAISHO PHARMACEUTICAL CO., LTD., Patent Owner, TOKYO [patentbuddy.com]
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